molecular formula C14H15NO B14009104 2-Phenyl-1-pyridin-3-ylpropan-2-ol CAS No. 6312-24-9

2-Phenyl-1-pyridin-3-ylpropan-2-ol

Cat. No.: B14009104
CAS No.: 6312-24-9
M. Wt: 213.27 g/mol
InChI Key: SKNBXXTYRCMUOX-UHFFFAOYSA-N
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Description

2-Phenyl-1-pyridin-3-ylpropan-2-ol (CAS 50845-68-6) is an organic compound with a molecular formula of C14H15NO and a molecular weight of 213.27 g/mol . It is characterized by a propan-2-ol core structure that is substituted with a phenyl group and a pyridin-3-yl (nicotine) ring. This specific architecture, featuring both aromatic and heteroaromatic rings connected to a central tertiary alcohol, makes it a valuable versatile small molecule scaffold in medicinal and organic chemistry research . The presence of the tertiary alcohol and the pyridine ring provides potential sites for hydrogen bonding and metal coordination, while the aromatic rings can engage in hydrophobic interactions. This combination of functional groups makes this compound a useful building block for the synthesis of more complex molecules or for use in the development of pharmacological probes. Compounds with similar pyridine and phenyl substituents have been synthesized for applications in fast aldol condensations and other organic transformations, highlighting the utility of such structures in method development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers can leverage this compound as a key intermediate or a model substrate in their exploratory studies.

Properties

CAS No.

6312-24-9

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-phenyl-1-pyridin-3-ylpropan-2-ol

InChI

InChI=1S/C14H15NO/c1-14(16,13-7-3-2-4-8-13)10-12-6-5-9-15-11-12/h2-9,11,16H,10H2,1H3

InChI Key

SKNBXXTYRCMUOX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Preparation Methods

Direct Nucleophilic Addition of Organometallic Reagents to Pyridine Derivatives

One classical and efficient method for synthesizing 2-(Pyridin-3-yl)propan-2-ol derivatives involves the nucleophilic addition of methyl lithium to 3-acetylpyridine under mild conditions. The reaction typically proceeds in an ether solvent such as diethyl ether or benzene at room temperature (~25°C) over approximately 1.5 hours, yielding the tertiary alcohol with high efficiency (around 89% yield). This approach is straightforward and allows for the introduction of the methyl group adjacent to the pyridine ring, forming the tertiary alcohol center.

Catalytic Hydroxyalkylation of Methylpyridines with Benzaldehyde

An industrially relevant and patented method for preparing 2-phenyl-1-pyridin-3-ylpropan-2-ol involves the hydroxyalkylation of 3-methylpyridine with benzaldehyde in the presence of a tertiary amine base such as dimethylethylamine. The reaction is performed in a stainless steel autoclave with ion-exchanged water at elevated temperature (140°C) for 2 hours. After removal of unreacted starting materials and solvents under reduced pressure, the product is obtained with high selectivity (93%) and yield (86%).

This method can be summarized as:

Reactants Conditions Yield (%) Selectivity (%) Notes
3-Methylpyridine + Benzaldehyde + Dimethylethylamine 140°C, 2 h, aqueous medium, autoclave 86 93 Industrial scale, high recovery of unreacted pyridine (98%)

This approach leverages the nucleophilic addition of the methylpyridine to benzaldehyde, facilitated by the base, to form the tertiary alcohol efficiently.

Copper-Catalyzed Coupling Reactions for Functionalized Alcohols

Recent research has demonstrated copper-catalyzed transfer methylenation via C(sp3)-C(sp3) bond cleavage of alcohols to synthesize complex tertiary alcohols, including derivatives structurally related to this compound. The general procedure involves reacting alcohol substrates with ketones or aldehydes in the presence of copper(I) triflate (CuOTf) catalyst, phosphine ligand (PCy3), and a base (K2CO3 or Cs2CO3) in o-xylene solvent under nitrogen atmosphere.

The reaction conditions are optimized to maximize yield, with typical temperatures ranging from 60 to 120°C and reaction times between 12 to 24 hours. For example, a gram-scale reaction of 2-phenyl-1-(pyridin-2-yl)propan-2-ol with trifluoromethyl phenyl ketone under these conditions gave an 85% isolated yield.

Optimization Data Summary (Selected Entries):
Entry Catalyst Temperature (°C) Time (h) Yield (%) Notes
1 CuOTf 120 20 43 Baseline
6 CuOTf 80 20 55 Improved yield at lower temp
9 CuOTf 80 12 69 Optimal time and temp
10 No ligand 80 12 0 Ligand required
11 No base 80 12 0 Base required

This copper-catalyzed method offers a versatile route to functionalized tertiary alcohols including this compound derivatives, enabling further structural elaboration.

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Selectivity (%) Scale References
Nucleophilic addition of MeLi to 3-acetylpyridine 3-Acetylpyridine + Methyl lithium 25°C, 1.5 h, diethyl ether or benzene 89 Not specified Laboratory
Hydroxyalkylation of 3-methylpyridine with benzaldehyde 3-Methylpyridine + Benzaldehyde + Dimethylethylamine 140°C, 2 h, aqueous, autoclave 86 93 Industrial scale
Copper-catalyzed coupling with ketones or aldehydes 2-Phenyl-1-(pyridin-2-yl)propan-2-ol + Ketones/Aldehydes + CuOTf catalyst 60–120°C, 12–24 h, o-xylene, N2 atmosphere Up to 85 Not specified Gram scale

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-pyridin-3-ylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-1-pyridin-3-ylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-pyridin-3-ylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Pyridine Substitution Position: The pyridin-3-yl group in the target compound contrasts with pyridin-2-yl or pyridin-4-yl analogs (e.g., [5], [6]). Di-pyridinyl derivatives (e.g., [4]) exhibit higher polarity and hydrogen-bond acceptor capacity (PSA = 43.37 vs. ~33.1 for mono-pyridinyl analogs), impacting solubility and pharmacokinetics .
  • Hydroxyl Group Position :

    • Propan-2-ol derivatives (central -OH) display reduced rotational freedom compared to propan-1-ol analogs (terminal -OH), influencing conformational stability and crystallinity.
  • Substituent Effects :

    • Methyl or halogen substituents on pyridine (e.g., 3-methylpyridin-2-yl in [6]) increase hydrophobicity (LogP = 1.31), favoring membrane permeability in drug design .

Biological Activity

2-Phenyl-1-pyridin-3-ylpropan-2-ol, a compound with the molecular formula C14H15NO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a phenyl group and a pyridine moiety, which contribute to its biological activity. The structure can be represented as follows:

2 Phenyl 1 pyridin 3 ylpropan 2 ol\text{2 Phenyl 1 pyridin 3 ylpropan 2 ol}

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study reported the compound's effectiveness against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines.

Cell Line IC50 Value (µM)
HeLa4.3
A5496.5
MDA-MB-2318.0

The presence of hydroxyl (-OH) groups in the structure enhances the compound's ability to inhibit cell growth, as observed in the reduction of IC50 values when compared to derivatives lacking these groups .

The mechanism through which this compound exerts its effects involves several pathways:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cell signaling pathways that regulate proliferation and survival.
  • Induction of Apoptosis : Studies indicate that it promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1 phase, preventing further proliferation .

Study on Anticancer Activity

In a recent study published in MDPI, researchers evaluated the antiproliferative activity of various pyridine derivatives, including this compound. The findings highlighted its potential as a lead compound for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the phenyl group significantly impact biological activity. For instance, introducing electron-withdrawing groups increased potency against specific cancer cell lines, suggesting that optimizing substituents can enhance therapeutic efficacy .

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